(R)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate
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Overview
Description
Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.
Reduction: Reducing the ester to form an alcohol.
Substitution: Replacing the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, different substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for biologically active molecules.
Medicine: Potential use in drug development and formulation.
Industry: Utilized in the production of fragrances and flavorings.
Mechanism of Action
The mechanism by which (R)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate exerts its effects depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The stereochemistry of the compound may also play a role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-aminopropanoate
- Methyl (2R)-2-hydroxyhexanoate
- Methyl (2R)-2-methylhexanoate
Comparison
Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its specific functional groups and stereochemistry. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
116611-59-7 |
---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.319 |
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m1/s1 |
InChI Key |
ROZBCRMGQFLYFJ-SECBINFHSA-N |
SMILES |
CCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Synonyms |
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester |
Origin of Product |
United States |
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